7-Chloro-2-phenylpyrazolo[1,5-a]pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
7-chloro-2-phenylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3/c13-11-6-7-14-12-8-10(15-16(11)12)9-4-2-1-3-5-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBKLZMBPAYZDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=CC=NC3=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 7 Chloro 2 Phenylpyrazolo 1,5 a Pyrimidine and Its Analogues
Fundamental Cyclization and Condensation Reactions for Pyrazolo[1,5-a]pyrimidine (B1248293) Core Synthesis
The construction of the fused bicyclic pyrazolo[1,5-a]pyrimidine system is the foundational step in synthesizing the target compound and its analogues. This is typically accomplished through cyclization strategies that efficiently form the fused ring structure.
Reactions of Aminopyrazoles with 1,3-Biselectrophilic Compounds
A prevalent and versatile method for synthesizing the pyrazolo[1,5-a]pyrimidine core is the condensation reaction between 5-aminopyrazoles and various 1,3-biselectrophilic compounds, such as β-dicarbonyl compounds or their equivalents. nih.gov In this reaction, the 5-aminopyrazole acts as a binucleophile. The reaction mechanism generally initiates with the nucleophilic attack of the exocyclic amino group on one of the electrophilic carbonyl centers of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization involving the pyrazole's endocyclic nitrogen and the second carbonyl group, and subsequent dehydration to yield the aromatic pyrazolo[1,5-a]pyrimidine ring system. nih.govnih.gov
These reactions are often conducted under acidic or basic conditions to facilitate the cyclization and dehydration steps. nih.gov The choice of the 1,3-biselectrophilic partner allows for the introduction of various substituents onto the pyrimidine (B1678525) ring of the final product. Common biselectrophiles include β-diketones, β-ketoesters, and enaminones. nih.govnih.govekb.eg For example, the reaction of 3-substituted-5-amino-1H-pyrazoles with cyclic β-dicarbonyl compounds has been shown to regioselectively form cyclopentapyrazolo[1,5-a]pyrimidines in good yields. nih.gov
Table 1: Examples of 1,3-Biselectrophilic Compounds in Pyrazolo[1,5-a]pyrimidine Synthesis
| 1,3-Biselectrophilic Compound | Aminopyrazole Reactant | Resulting Product Class | Reference |
|---|---|---|---|
| β-Diketones (e.g., Acetylacetone) | 5-Aminopyrazoles | Substituted Pyrazolo[1,5-a]pyrimidines | nih.gov |
| β-Ketoesters (e.g., Ethyl acetoacetate) | 5-Aminopyrazoles | Pyrazolo[1,5-a]pyrimidinones | nih.gov |
| Enaminones | 5-Aminopyrazoles | Functionalized Pyrazolo[1,5-a]pyrimidines | ekb.eg |
Cascade Cyclization Approaches
Cascade reactions, also known as tandem or domino reactions, offer an efficient pathway to complex molecules like pyrazolo[1,5-a]pyrimidines from simple starting materials in a single pot. nih.gov These processes involve multiple bond-forming events occurring sequentially without the need to isolate intermediates, thereby increasing synthetic efficiency and reducing waste.
One such approach involves the reaction of amino pyrazoles with enaminones, promoted by an oxidizing agent like potassium persulfate (K₂S₂O₈). acs.org This reaction is thought to proceed via an initial Michael addition of the aminopyrazole to the enaminone, followed by intramolecular cyclization and subsequent elimination of water and dimethylamine to form the pyrazolo[1,5-a]pyrimidine core. acs.orgmdpi.com
Another documented cascade cyclization for preparing analogues involves treating an aryl-substituted acetonitrile with N,N-dimethylformamide dimethyl acetal. The resulting 3-(dimethylamino)-2-(phenyl)acrylonitrile is then reacted with hydrazine to quantitatively produce a 4-phenyl-1H-pyrazol-5-amine, a key building block for subsequent cyclization into the pyrazolo[1,5-a]pyrimidine system. nih.gov
Targeted Synthesis of 7-Chloro-2-phenylpyrazolo[1,5-a]pyrimidine
The direct synthesis of this compound involves the initial construction of a pyrazolo[1,5-a]pyrimidinone precursor, which is then subjected to a chlorination reaction.
Chlorination Strategies for Pyrazolo[1,5-a]pyrimidinones
The conversion of a hydroxyl or oxo group at the 7-position of the pyrazolo[1,5-a]pyrimidine core to a chloro group is a critical step in the synthesis of the target compound. This transformation is typically achieved using a strong chlorinating agent. Phosphorus oxychloride (POCl₃) is the most commonly employed reagent for this purpose. nih.govmdpi.com
The reaction involves heating the pyrazolo[1,5-a]pyrimidinone precursor, such as 2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one, with neat phosphorus oxychloride or in a suitable solvent. nih.govnih.gov This process effectively replaces the C=O group with a C-Cl bond, yielding the desired 7-chloro derivative. For instance, the chlorination of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol with POCl₃ provides 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine. mdpi.comnih.gov The reactivity of the chlorine atom at position 7 is generally higher than at position 5, allowing for selective subsequent reactions if desired. mdpi.com
Table 2: Common Chlorination Reactions
| Precursor | Chlorinating Agent | Product | Reference |
|---|---|---|---|
| 3-Phenylpyrazolo[1,5-a]pyrimidinone | POCl₃ (neat) | 5-Chloro-3-phenylpyrazolo[1,5-a]pyrimidine | nih.gov |
| 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol | POCl₃ | 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine | mdpi.comnih.gov |
Precursor Design and Synthesis (e.g., 7-hydroxy-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine)
The synthesis of the necessary pyrazolo[1,5-a]pyrimidin-7(4H)-one precursor is paramount. These intermediates are generally prepared via the cyclocondensation reactions described in section 2.1.1. Specifically, to synthesize 7-hydroxy-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine (which exists in tautomeric equilibrium with 5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one), one would react 5-amino-3-phenyl-1H-pyrazole with a β-ketoester like ethyl acetoacetate. acs.org
The general synthesis relies on this one-step cyclocondensation between an appropriately substituted aminopyrazole and a β-ketoester. acs.org The substituents on both reactants determine the final substitution pattern on the pyrazolo[1,5-a]pyrimidinone core. For the target precursor, 5-amino-3-phenyl-1H-pyrazole provides the 2-phenyl substituent, while ethyl acetoacetate provides the 5-methyl and 7-hydroxy groups.
Advanced Synthetic Techniques and Green Chemistry Approaches
In recent years, the development of more sustainable and efficient synthetic methods has become a major focus in organic chemistry. Several advanced and green techniques have been successfully applied to the synthesis of pyrazolo[1,5-a]pyrimidines.
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly accelerate the synthesis of pyrazolo[1,5-a]pyrimidines, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov This technique can also reduce the need for solvents, aligning with the principles of green chemistry. nih.gov
Aqueous Media and Ultrasound: Conducting reactions in water instead of volatile organic solvents is a key aspect of green chemistry. A one-step methodology for synthesizing halogenated pyrazolo[1,5-a]pyrimidines through a cascade cyclization–oxidative halogenation has been developed using water as the solvent. acs.org Furthermore, the use of ultrasound irradiation in aqueous media has been reported as an efficient and environmentally friendly strategy for preparing pyrazolo[1,5-a]pyrimidine derivatives. bme.hu
Deep Eutectic Solvents (DES): Deep eutectic solvents are emerging as green alternatives to traditional organic solvents. They are biodegradable, have low toxicity, and can be prepared from inexpensive and readily available components. The use of a DES composed of choline chloride and urea has been demonstrated as an effective and recyclable medium for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, offering high yields and a simple work-up procedure. ias.ac.in
Table 3: Green Chemistry Approaches in Pyrazolo[1,5-a]pyrimidine Synthesis
| Technique | Key Advantage(s) | Example Application | Reference |
|---|---|---|---|
| Microwave Irradiation | Faster reaction, higher yields, reduced solvent use | Regioselective synthesis of functionalized pyrazolo[1,5-a]pyrimidines | nih.gov |
| Aqueous Solvent | Environmentally benign, safe | One-pot cyclization/oxidative halogenation | acs.org |
| Ultrasound Assistance | Energy efficient, shorter reaction times | Synthesis from aminopyrazoles and acetylenic esters in water | bme.hu |
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool for accelerating the synthesis of pyrazolo[1,a]pyrimidine derivatives. This technique significantly reduces reaction times from hours to minutes and often improves yields. The synthesis typically involves the cyclocondensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. For instance, the reaction of 5-trifluoromethyl-3-aminopyrazole with 1,1,1-trihalo-4-alkoxy-3-alken-2-ones under microwave irradiation furnishes regiospecific halomethylated pyrazolo[1,5-a]pyrimidines in high yields. researchgate.net This method's efficiency is highlighted by its ability to produce almost quantitative formation of the pyrazolo[1,5-a]pyrimidine core under solvent-free conditions in as little as two minutes. chim.it
The benefits of microwave-assisted synthesis extend to one-pot procedures where the initial pyrazolo[1,5-a]pyrimidine formation is immediately followed by functionalization, such as halogenation or nitration, without isolating the intermediate. chim.it This approach is noted for its operational simplicity, broad substrate scope, and pot-economy. chim.it Various studies have demonstrated the versatility of microwave heating for producing a range of substituted pyrazolo[1,5-a]pyrimidines, showcasing its superiority over conventional heating methods in terms of both speed and efficiency. ekb.egnih.gov
| Method | Reaction Time | Yield | Conditions |
|---|---|---|---|
| Microwave Irradiation | 2-10 minutes chim.itnih.gov | High to Excellent researchgate.netchim.it | Solvent-free or minimal solvent chim.itmdpi.com |
| Conventional Heating | Several hours researchgate.netekb.eg | Moderate to Good researchgate.netekb.eg | Reflux in organic solvents ekb.eg |
Ultrasonic Irradiation in Synthesis
Ultrasonic irradiation provides another non-conventional energy source for promoting the synthesis of pyrazolo[1,5-a]pyrimidines. This sonochemical method accelerates reactions through acoustic cavitation. The synthesis of various pyrazolo[1,5-a]pyrimidine derivatives has been successfully achieved by reacting 3-aminopyrazoles with formylated active proton compounds or β-enaminones under ultrasonic irradiation, often in aqueous media. eurjchem.comeurjchem.comresearchgate.net This approach is considered a green synthetic route, offering advantages such as short reaction times (typically 5-40 minutes), mild conditions, easy work-up procedures, and satisfactory to high yields. eurjchem.comresearchgate.netnih.gov
For example, the cyclocondensation of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with 3-amino-5-methyl-1H-pyrazole in ethanol under sonication for just 5 minutes produces the desired pyrazolo[1,5-a]pyrimidines in yields ranging from 61-98%. researchgate.net The use of catalysts like potassium hydrogen sulphate (KHSO4) in aqueous media can further assist the reaction under ultrasound. eurjchem.combme.hu
Solvent-Free Reaction Conditions
Performing reactions under solvent-free conditions represents a key principle of green chemistry, minimizing waste and often enhancing reaction rates. The synthesis of pyrazolo[1,5-a]pyrimidines is well-suited to this approach, particularly when combined with microwave irradiation. academie-sciences.fr A notable example is the direct, solvent-free reaction between 5-amino-1H-pyrazoles and 3-benzoyl-2-methyl-4H-chromen-4-one, which proceeds regiospecifically to afford 6-(2-hydroxybenzoyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidines in high yields and with short reaction times. researchgate.net
The absence of a solvent allows for optimal interaction between the reactants and the microwave energy, leading to significant rate enhancements. academie-sciences.fr This methodology has been successfully applied to develop an elegant and regioselective one-pot synthesis of 3-halo- and 3-nitropyrazolo[1,5-a]pyrimidines with high efficiency. chim.it
Regioselective Functionalization and Derivatization Strategies
The biological activity and material properties of the pyrazolo[1,5-a]pyrimidine scaffold can be finely tuned by introducing various functional groups at specific positions. The inherent electronic properties of the heterocyclic system dictate the regioselectivity of these functionalization reactions.
Introduction of Functional Groups at Positions 2, 3, 5, 6, and 7
The primary synthesis of pyrazolo[1,5-a]pyrimidines, through the cyclocondensation of NH-3-aminopyrazoles with 1,3-biselectrophilic compounds, allows for versatile structural modifications at positions 2, 3, 5, 6, and 7. encyclopedia.pubnih.gov The choice of the aminopyrazole and the 1,3-dicarbonyl component directly determines the substituents at these positions. For example, using different β-dicarbonyl compounds enables the introduction of a wide array of functional groups, which is crucial for optimizing biological activity. nih.gov
Post-synthesis functionalization is also a key strategy. The C3 position is particularly nucleophilic and susceptible to electrophilic substitution. For instance, Vilsmeier-Haack conditions can be used to introduce a formyl group regioselectively at the C3 position. nih.gov The C7 position can also be targeted for functionalization, such as through C-H activation protocols. encyclopedia.pub
Halogenation Reactions (e.g., Iodination, Bromination)
Halogenated pyrazolo[1,5-a]pyrimidines are valuable intermediates for further derivatization, particularly through cross-coupling reactions. nih.govacs.org The regioselectivity of halogenation on the pyrazolo[1,5-a]pyrimidine core can be controlled by the choice of halogenating agent and reaction conditions. Generally, electrophilic halogenation using N-halosuccinimides (NXS, where X = Cl, Br, I) is a common method. tandfonline.comresearchgate.net
Mono-iodination typically occurs at the C3 position by controlling the stoichiometry of the N-iodosuccinimide (NIS) reagent. nih.govresearchgate.net In contrast, reactions with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can lead to dihalogenated products. tandfonline.comresearchgate.net An alternative one-pot, three-component reaction has been developed for synthesizing 3-halo-pyrazolo[1,5-a]pyrimidines, which proceeds through a cyclocondensation followed by an oxidative halogenation using sodium halides (NaX) and K2S2O8 as an oxidant in water. nih.govacs.org
| Reagent | Position(s) Halogenated | Product Type | Reference |
|---|---|---|---|
| NIS (controlled ratio) | C3 | Mono-iodinated | researchgate.net |
| NBS | - | Dibrominated | researchgate.net |
| NCS | - | Dichlorinated | researchgate.net |
| NaX / K₂S₂O₈ | C3 | 3-Halo derivatives | nih.govacs.org |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation, enabling the synthesis of complex, functionalized pyrazolo[1,5-a]pyrimidines. These reactions typically utilize halogenated or otherwise activated pyrazolo[1,5-a]pyrimidine substrates. For instance, 3-iodo pyrazolo[1,5-a]pyrimidines can be transformed into other substituted derivatives through cross-coupling reactions. nih.gov
Furthermore, palladium catalysis can be employed in the synthesis of the fused ring system itself. An intramolecular cross-dehydrogenative coupling (CDC) reaction has been developed to construct fused pyrazolo[1,5-a]pyrimidines. nih.govnih.govacs.org This method provides a practical approach to biologically important pyrimidines from readily available substrates under mild reaction conditions, forming new C-C bonds by combining two C-H bonds. nih.govresearchgate.net
Nucleophilic Aromatic Substitution (NAS)
Nucleophilic Aromatic Substitution (NAS) is a fundamental reaction pathway for modifying the this compound scaffold. In this reaction, the chlorine atom at the C7 position of the pyrimidine ring acts as a leaving group and is displaced by a nucleophile. The generally accepted mechanism for this type of transformation on an aromatic halide involves a two-step addition-elimination process. libretexts.org The first step is the attack of the nucleophile on the carbon atom bearing the chlorine, which leads to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org In the second step, the leaving group (chloride ion) is eliminated, and the aromaticity of the pyrimidine ring is restored. libretexts.org
The pyrazolo[1,5-a]pyrimidine system is sufficiently electron-deficient to facilitate this reaction, allowing for the introduction of a wide range of substituents at the C7 position. A notable application of this methodology is the synthesis of 7-alkylamino and 7-alkylthio derivatives from 7-chloro precursors. nih.gov In these syntheses, various primary and secondary amines or thiols are used as nucleophiles to displace the C7 chlorine, leading to the formation of novel analogues with potential biological activity. nih.gov For instance, a series of 7-alkylaminopyrazolo[1,5-a]pyrimidines and a 7-alkylthiopyrazolo[1,5-a]pyrimidine were successfully synthesized from their corresponding 7-chloro precursors, demonstrating the utility of this approach for generating compound libraries. nih.gov
The table below details examples of Nucleophilic Aromatic Substitution on 7-chloropyrazolo[1,5-a]pyrimidine analogues.
| Precursor | Nucleophile | Resulting C7-Substituent | Product Class |
| 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine | n-Octylthiol | -S(CH₂)₇CH₃ | 7-Alkylthiopyrazolo[1,5-a]pyrimidine nih.gov |
| 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine | n-Octylamine | -NH(CH₂)₇CH₃ | 7-Alkylaminopyrazolo[1,5-a]pyrimidine nih.gov |
| 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine | Oleylamine | -NH(CH₂)₈CH=CH(CH₂)₇CH₃ | 7-Alkylaminopyrazolo[1,5-a]pyrimidine nih.gov |
Post-Functionalization Strategies
Beyond direct substitution at the C7 position, the pyrazolo[1,5-a]pyrimidine core can be modified through various post-functionalization strategies. These reactions target other positions on the heterocyclic scaffold, enabling comprehensive structural diversification. nih.gov Such transformations are crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds.
Electrophilic Aromatic Substitution:
The pyrazole (B372694) moiety of the pyrazolo[1,5-a]pyrimidine system is susceptible to electrophilic aromatic substitution, particularly at the highly nucleophilic C3 position. nih.gov This reactivity allows for the introduction of various functional groups.
Halogenation: Halogen atoms can be selectively introduced at the C3 position using N-halosuccinimides (NXS) as the halogen source. Reactions with N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS) proceed efficiently, often at room temperature, to yield the corresponding 3-halo-pyrazolo[1,5-a]pyrimidines in high yields. nih.gov
Formylation: The Vilsmeier-Haack reaction is a powerful method for introducing a formyl (-CHO) group onto the scaffold. Using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), 7-arylpyrazolo[1,5-a]pyrimidines can be functionalized at the C3 position to produce the corresponding aldehydes. nih.gov This aldehyde can then serve as a synthetic handle for further modifications. nih.gov
Metal-Catalyzed Reactions:
Palladium-catalyzed reactions have emerged as a key tool for the functionalization of the pyrazolo[1,5-a]pyrimidine core. C-H activation protocols, for example, enable the direct formation of carbon-carbon bonds without the need for pre-functionalized starting materials. nih.gov Bedford and co-workers developed a method for the C-H activation of the C3 position, allowing for the coupling of various aryl bromides to generate 3-aryl-pyrazolo[1,5-a]pyrimidines. nih.gov
The following table summarizes key post-functionalization strategies for the pyrazolo[1,5-a]pyrimidine scaffold.
| Reaction Type | Position | Reagents | Functional Group Introduced |
| Halogenation | C3 | N-Halosuccinimides (NXS) | Halogen (Cl, Br, I) nih.gov |
| Formylation (Vilsmeier-Haack) | C3 | POCl₃, DMF | Formyl (-CHO) nih.gov |
| C-H Arylation | C3 | Pd species, Aryl Bromide | Aryl group nih.gov |
These post-functionalization strategies significantly expand the chemical space accessible from the pyrazolo[1,5-a]pyrimidine core, providing a versatile platform for the development of new chemical entities. nih.gov
Chemical Reactivity and Transformation Studies of 7 Chloro 2 Phenylpyrazolo 1,5 a Pyrimidine
Reactivity of the Chloro Substituent at Position 7
The chlorine atom at the C-7 position of the pyrimidine (B1678525) ring is the most reactive site for nucleophilic attack. This high reactivity is due to the electron-withdrawing nature of the fused heterocyclic system, which activates the position for substitution.
Nucleophilic Substitution Reactions with Amines and Other Nucleophiles
The C-7 chloro group is readily displaced by a variety of nucleophiles, a reaction that is central to the diversification of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold. Nucleophilic aromatic substitution (SNAr) is a common pathway for introducing new functional groups at this position.
A wide range of primary and secondary amines, both aliphatic and aromatic, have been successfully reacted with 7-chloro-pyrazolo[1,5-a]pyrimidine derivatives to furnish the corresponding 7-amino-substituted products. nih.govnih.gov For example, reactions with ethylamine (B1201723) and morpholine (B109124) proceed efficiently, often in solvents like ethanol. nih.gov The substitution of the C-7 chlorine with morpholine has been reported as a selective and efficient process, achieving high yields. nih.gov Similarly, reactions with various anilines can be promoted by acidic conditions in aqueous media. acs.org This reactivity is not limited to amines; other nucleophiles such as thiols can also displace the chlorine atom.
The synthesis of these 7-substituted derivatives is crucial, as compounds like 7-amino-2-methyl-3-phenylpyrazolo-[1,5-a]pyrimidine-6-carboxylic acid are used in research. mdpi.com The general utility of 7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine (B187364) as a reactant for preparing various amino-substituted derivatives highlights the importance of this transformation. chemscene.com
Reactions Involving the Pyrazolo[1,5-a]pyrimidine Core
Beyond substitution at the C-7 position, the fused heterocyclic core itself can undergo various chemical transformations, including electrophilic substitution, oxidation, and reduction.
Electrophilic Aromatic Substitution on the Phenyl Ring and Pyrazole (B372694)/Pyrimidine Rings
The pyrazolo[1,5-a]pyrimidine system is an electron-rich heterocycle susceptible to electrophilic attack. Studies on the parent scaffold and its derivatives indicate that substitution occurs preferentially on the heterocyclic rings rather than the C-2 phenyl substituent. The C-3 position of the pyrazole ring is particularly reactive.
For the unsubstituted pyrazolo[1,5-a]pyrimidine, bromination yields the 3-bromo and subsequently the 3,6-dibromo derivatives. cdnsciencepub.com The bromination of 2-methyl-7-substituted pyrazolo[1,5-a]pyrimidines with N-bromosuccinimide (NBS) also occurs selectively at the C-3 position. researchgate.net Similarly, iodination and chlorination have been achieved at the C-3 position using reagents like sodium iodide or sodium chloride in the presence of an oxidizing agent like potassium persulfate (K₂S₂O₈). nih.govnih.gov
Nitration of the pyrazolo[1,5-a]pyrimidine core is highly dependent on the reaction conditions. cdnsciencepub.com Using a mixture of nitric and sulfuric acids results in substitution at the C-3 position, yielding the 3-nitro derivative. cdnsciencepub.com In contrast, employing nitric acid in acetic anhydride (B1165640) leads to the formation of the 6-nitro isomer. cdnsciencepub.com This demonstrates that the regioselectivity of electrophilic attack can be controlled by the choice of reagents. cdnsciencepub.comdocumentsdelivered.com
Oxidation and Reduction Reactions
The pyrazolo[1,5-a]pyrimidine core can undergo both oxidation and reduction reactions. Reduction typically affects the pyrimidine portion of the fused ring system. The use of complex hydrides can reduce the pyrimidine ring to afford tetrahydropyrazolo[1,5-a]pyrimidines (THPPs). mdpi.comnih.gov This dearomatization process increases the three-dimensional complexity of the scaffold. mdpi.com For 5,7-disubstituted pyrazolo[1,5-a]pyrimidines, this reduction can lead to the formation of both syn- and anti-configured stereoisomers. mdpi.com
Oxidation of the pyrazolo[1,5-a]pyrimidine scaffold can also be achieved. Dihydro-derivatives of the system can be oxidized to the fully aromatic pyrimidine ring using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov In a different type of transformation, related pyrazolopyrimidinethiones can be oxidized to their corresponding pyrazolopyrimidinone (B8486647) analogs using alkaline hydrogen peroxide. journalagent.com This reaction effectively converts a C=S bond to a C=O bond within the heterocyclic core. journalagent.com
Stability and Degradation Pathways Relevant to Research
The stability of 7-chloro-2-phenylpyrazolo[1,5-a]pyrimidine is a key consideration in its handling and use in synthetic protocols. The most significant degradation pathway is hydrolysis of the C-7 chloro substituent. This reaction, which can occur in the presence of water or other protic solvents, converts the chloro group to a hydroxyl group, leading to the formation of 2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one. nih.govacs.org This product exists in tautomeric equilibrium. acs.org The synthesis of the 7-chloro compound from its 7-hydroxy precursor using reagents like phosphorus oxychloride (POCl₃) is a reversible process under hydrolytic conditions. nih.govresearchgate.net
Under certain conditions, the fused ring system itself can be susceptible to cleavage. For instance, attempts to modify a side chain on a pyrazolo[1,5-a]pyrimidine derivative under basic conditions resulted in the cleavage of a carbon-nitrogen bond within the heterocyclic core. ias.ac.in This indicates that the scaffold can be sensitive to strongly basic environments. Additionally, related compounds have shown moderate stability in microsomal stability assays, a factor relevant for their persistence in biological research settings. acs.org
Structure Activity Relationship Sar Studies of 7 Chloro 2 Phenylpyrazolo 1,5 a Pyrimidine Derivatives
Positional Scan and Substituent Effects on Biological Activity
Systematic SAR studies have been instrumental in elucidating how different substitution patterns on the pyrazolo[1,5-a]pyrimidine (B1248293) core affect biological activity. nih.gov Researchers have explored modifications across the entire scaffold to optimize interactions with target proteins through mechanisms like hydrogen bonding, hydrophobic interactions, and π–π stacking. nih.gov
Influence of Substitutions at Position 2 (Phenyl group modifications)
Modifications at the 2-position of the pyrazolo[1,5-a]pyrimidine core, particularly involving the phenyl group, play a significant role in modulating biological activity. Research into dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TRKA) investigated the influence of an anilino group at this position. mdpi.com This was part of a strategy to preserve the core scaffold of known inhibitors like dinaciclib (B612106) and larotrectinib, aiming to facilitate hydrogen bonding with key amino acid residues in the kinase hinge region, such as Leu83 of CDK2 and Met592 of TRKA. mdpi.com
In the development of selective PI3Kδ inhibitors, modifications at the C(2) position were also found to be crucial. mdpi.com SAR exploration revealed that incorporating specific amine subunits, such as N-tert-butylpiperazin-1-ylmethyl and 2-(4-piperidin-1-ylmethyl)-2-propanol, at the C(2) position resulted in compounds with promising potency for PI3Kδ inhibition. mdpi.com Further studies showed that replacing a methylene (B1212753) (-CH2) linker with a carbonyl (-CO) group at this position could enhance activity. mdpi.com For instance, a derivative featuring a 2-difluoromethylbenzimidazole group was identified as a moderate PI3Kδ inhibitor. mdpi.com
Influence of Substitutions at Position 3 (e.g., Fluoro, Aryl groups)
Position 3 is a critical site for modification, with substitutions significantly impacting inhibitor potency and selectivity. The introduction of small hydrophobic groups at this position has been shown to enhance binding to the ATP pockets of kinases. nih.gov
For Trk inhibitors, the presence of a picolinamide (B142947) amide bond at the third position dramatically enhanced activity, with some compounds demonstrating IC50 values as low as 1.7 nM for TrkA inhibition. mdpi.comnih.gov The introduction of a nitrile group at this position also significantly improved activity against NTRK1. mdpi.comnih.gov In the context of dual CDK2/TRKA inhibitors, replacing a carboxyethyl (-COOEt) group with a cyano (-CN) group led to a notable increase in activity against both kinases. mdpi.com
Aryl groups at position 3 are also pivotal. In the development of Pim-1 inhibitors, introducing an aryl group at this position increased potency by about 10-fold. nih.gov For Trk inhibitors, a series of 3-pyrazolyl-substituted derivatives were designed to overcome clinical resistance. nih.gov One compound from this series, 5n , showed potent activity against various resistant TRKA mutations, with IC50 values of 2.3 nM, 0.4 nM, and 0.5 nM against TRKAG667C, TRKAF589L, and TRKAG595R, respectively. nih.gov This represented a significant improvement over the second-generation inhibitor selitrectinib. nih.gov
Fluorinated substituents have also been explored. The introduction of a trifluoromethyl group is a known strategy to increase lipophilicity and can lead to better growth inhibition of cancer cell lines. nih.gov In one study, compounds containing fluorine atoms, particularly a trifluoromethyl group at position-3 of the phenyl ring, exhibited high activity against the H5N1 virus. researchgate.net
Influence of Substitutions at Position 5
Position 5 is another key site where modifications can drastically alter biological activity, often by forming critical interactions with the target protein. In the development of Pim-1 kinase inhibitors, the substituent at the 5-position was found to be more critical for potency than the one at the 3-position. nih.gov Specifically, installing a trans-4-aminocyclohexanol (B47343) group at this position led to a 100-fold increase in potency, attributed to crucial hydrogen bonding interactions with residues Asp-128 and Asp-131 in the Pim-1 active site. nih.gov
Similarly, for Trk inhibitors, substitution at the fifth position with a 2,5-difluorophenyl-substituted pyrrolidine (B122466) group further increased inhibitory activity. mdpi.comnih.gov This highlights the importance of this position for anchoring the molecule within the kinase binding pocket. In the pursuit of CK2 inhibitors, researchers introduced an ether linker at the 5-position to create macrocyclic compounds, demonstrating the versatility of this position for generating structural diversity. nih.gov For PI3Kδ inhibitors, compounds functionalized at the C(5) position with indole-4-boronic acid pinacol (B44631) ester were synthesized to explore the SAR of this core, indicating that this position is a key handle for modification. nih.gov
Influence of Substitutions at Position 7 (e.g., Chloro, Amino, Hydroxy, Aryl groups)
Position 7 on the pyrimidine (B1678525) ring is highly reactive and a common site for introducing diversity into the pyrazolo[1,5-a]pyrimidine scaffold. The chlorine atom at position 7 is often used as a synthetic handle for introducing various substituents via nucleophilic substitution or cross-coupling reactions. nih.govnih.gov
In the synthesis of PI3Kδ inhibitors, the chlorine at C(7) was shown to be highly reactive, allowing for selective substitution with morpholine (B109124). nih.gov For Trk inhibitors, the development of 7-aryl substituted analogs has been a fruitful strategy. mdpi.com For instance, compound 42 , a 7-aryl-3-substituted derivative, demonstrated potent enzymatic inhibition against TrkA with an IC50 value of 0.087 μM. mdpi.com
The electronic nature of substituents at position 7 can also modulate the photophysical properties of these compounds, which is relevant for their use as fluorescent probes. rsc.orgnih.gov Studies have shown that electron-donating groups (EDGs) at position 7 enhance absorption and emission intensities, while electron-withdrawing groups (EWGs) lead to lower intensities. rsc.orgnih.gov This is attributed to intramolecular charge transfer (ICT) processes involving the fused ring system. rsc.org Furthermore, 7-aminopyrazolo[1,5-a]pyrimidines have been synthesized through cyclocondensation reactions, highlighting another key functional group that can be installed at this position. mdpi.com
Stereochemical Considerations and Conformational Analysis in SAR
The three-dimensional structure and conformational flexibility of pyrazolo[1,5-a]pyrimidine derivatives are crucial for their interaction with biological targets. nih.gov Stereochemical and conformational analyses provide insights into the specific spatial arrangement required for optimal binding.
Studies on pyrazolo[3,4-d]pyrimidines, a related scaffold, have identified conformational polymorphs, where the same molecule adopts different conformations in the crystal lattice. mdpi.com These differences arise from distinct patterns of supramolecular interactions, such as the formation of helical versus zigzag hydrogen-bonded chains. mdpi.com This highlights that subtle changes in crystallization conditions can lead to different solid-state structures, which can influence physicochemical properties.
Computational studies have confirmed the conformational flexibility of these molecules, which is important for understanding their binding dynamics. nih.gov For Trk inhibitors, the pyrazolo[1,5-a]pyrimidine moiety was found to be essential for forming a hinge interaction with the Met592 residue, dictating the binding affinity. nih.gov The conformation is further constrained by intramolecular hydrogen bonding, for instance, between an amide NH and the pyrimidine nitrogen atom, which helps to stabilize the binding pose. mdpi.com Spectroscopic techniques such as HMBC and NOESY have been used to confirm the regiospecific structure and stereochemistry of newly synthesized derivatives, ensuring the correct assignment of substituents and their spatial orientation. researchgate.net
Optimization of Potency and Selectivity through Structural Modifications
A primary goal of SAR studies is the optimization of potency and selectivity. By systematically altering the structure of the pyrazolo[1,5-a]pyrimidine core, researchers have successfully developed highly potent and selective inhibitors for various targets.
For Dipeptidyl Peptidase-4 (DPP-4) inhibitors, structural optimization led to compound c24 , which exhibited an IC50 of 2 nM. nih.gov This represented a 25- to 40-fold increase in activity compared to earlier leads and remarkable selectivity (>2000-fold) over related proteases like DPP-8 and DPP-9. nih.gov
In the case of Pim-1 kinase inhibitors, a lead compound with an IC50 of 45 nM was optimized by modifying the 3- and 5-positions. nih.gov This led to compound 9 , a 3,5-disubstituted derivative, with a significantly improved IC50 of 27 nM. The SAR analysis revealed that the 5-position substituent was particularly critical for potency. nih.gov
For Trk inhibitors, structural modifications were key to overcoming acquired resistance. The design of 3-pyrazolyl-substituted derivatives led to compounds like 5n , which were significantly more potent against clinically relevant mutations than existing second-generation inhibitors. nih.gov Similarly, the development of macrocyclic pyrazolo[1,5-a]pyrimidine derivatives yielded potent TrkA inhibitors, with the presence of a carboxamide group being a key determinant of activity. mdpi.com
The optimization of a CFTR activator, Cact-3 (EC50 = 36.2 nM), involved introducing a piperazine (B1678402) ring into the scaffold to improve poor solubility while maintaining potency. This led to the identification of compound 16d , a potent and highly soluble derivative suitable for development. nih.gov These examples underscore how iterative structural modifications, guided by SAR principles, can transform initial hits into optimized lead compounds with enhanced potency, selectivity, and drug-like properties. nih.govnih.govnih.gov
Pre-clinical Research Data on 7-Chloro-2-phenylpyrazolo[1,5-a]pyrimidine Remains Limited in Publicly Available Scientific Literature
Following a comprehensive review of scientific databases and publications, detailed pre-clinical research findings specifically for the chemical compound This compound are not extensively available in the public domain. The investigation into its specific biological activities, including kinase inhibition profiles and anti-proliferative effects as outlined, did not yield specific data sets or dedicated studies for this exact molecule.
The broader class of compounds built on the pyrazolo[1,5-a]pyrimidine scaffold has been the subject of significant scientific inquiry, demonstrating a wide range of biological activities and therapeutic potential. nih.govmdpi.com Researchers have explored numerous derivatives of this core structure for their roles as, for example, kinase inhibitors in cancer therapy or as anti-inflammatory and antimicrobial agents. mdpi.comresearchgate.netbohrium.com
However, the specific effects of the chloro group at the 7-position in conjunction with a phenyl group at the 2-position on the pyrazolo[1,5-a]pyrimidine core have not been detailed in the available literature concerning the requested endpoints. Studies on related analogs, such as pyrazolo[1,5-a]pyrimidin-7(4H)-ones, have been conducted to evaluate activities like antitubercular properties, but these findings cannot be directly extrapolated to the compound . acs.org
Due to the absence of specific published data for this compound, it is not possible to provide a detailed and scientifically accurate account of its kinase inhibition studies or its anti-proliferative and cytostatic effects in various cellular models as requested. The generation of such an article would require dedicated pre-clinical experimental research that is not currently part of the public scientific record.
Investigation of Biological Activities and Mechanisms of Action Pre Clinical Research
The unique structural framework of 7-chloro-2-phenylpyrazolo[1,5-a]pyrimidine and its analogs has prompted extensive pre-clinical research to explore their potential therapeutic applications. These investigations have unveiled a broad spectrum of biological activities, ranging from antimicrobial and anti-inflammatory to central nervous system effects. This section delves into the key findings from these pre-clinical studies, elucidating the compound's mechanisms of action at a molecular level.
Antimicrobial and Antitubercular Research
The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold has been a focal point in the quest for novel antimicrobial agents. Derivatives of this heterocyclic system have demonstrated promising activity against a variety of bacterial and fungal pathogens, including drug-resistant strains.
A number of novel pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their in-vitro antibacterial and antifungal properties. nih.gov Studies have shown that certain derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net For instance, compounds 8b, 10e, 10i, and 10n from one study were identified as the most active against the tested bacterial strains. nih.gov In another study, newly synthesized pyrazolo[1,5-a]pyrimidines, specifically compounds 5a and 16d, were found to be more potent than the standard antibiotic tetracycline against Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. researchgate.net
Furthermore, many of these compounds have displayed significant antifungal activity. researchgate.netresearchgate.net For example, some derivatives have been effective in inhibiting the growth of various phytopathogenic fungi. researchgate.net The antimicrobial efficacy of these compounds is often attributed to the versatile chemistry of the pyrazolo[1,5-a]pyrimidine scaffold, which allows for structural modifications to enhance biological activity. researchgate.net
| Compound | Bacterial Strain | Activity/Potency | Reference |
|---|---|---|---|
| 5a | Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli | More potent than tetracycline | researchgate.net |
| 16d | Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli | More potent than tetracycline | researchgate.net |
| 8b, 10e, 10i, 10n | Gram-positive and Gram-negative bacteria | Most active compounds in the series | nih.gov |
The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a promising starting point for the development of new antitubercular agents. nih.govacs.org High-throughput screening of small-molecule libraries identified pyrazolo[1,5-a]pyrimidin-7(4H)-one as a potential lead compound against Mycobacterium tuberculosis (Mtb). nih.govacs.org Subsequent research focused on synthesizing a library of analogs to explore the structure-activity relationships and improve antitubercular potency. nih.govacs.org
A key finding in this area is the mechanism of resistance to these compounds. nih.govacs.orgnih.gov Studies have shown that resistance is conferred by a mutation in a flavin adenine dinucleotide (FAD)-dependent hydroxylase known as Rv1751. nih.govacs.orgnih.gov This enzyme promotes the catabolism of the compound through hydroxylation, thereby inactivating it. nih.govacs.orgnih.gov This discovery highlights the importance of understanding the specific molecular targets and resistance pathways when developing new drugs based on this scaffold. Despite this resistance mechanism, some optimized analogs have shown promising activity against Mtb within macrophages and have low cytotoxicity. nih.govacs.org
One of the mechanisms underlying the antibacterial activity of pyrazolo[1,5-a]pyrimidine derivatives is the inhibition of essential bacterial enzymes. acs.org MurA, an enzyme crucial for the biosynthesis of the bacterial cell wall, has been identified as a key target. acs.org Inhibition of MurA disrupts the integrity of the cell wall, leading to bacterial lysis. acs.org
A study focusing on novel arylazo-pyrazolo[1,5-a]pyrimidines identified compound 4c as a potent inhibitor of the MurA enzyme, with an IC50 value of 3.77 ± 0.2 μg/mL. acs.org This level of inhibition was comparable to the established antibiotic fosfomycin. acs.org The pyrazolopyrimidine RWJ-110192 has also been reported as a MurA inhibitor that exhibits broad-spectrum activity by binding noncovalently to a site at or near the fosfomycin binding site. acs.org These findings underscore the potential of the pyrazolo[1,5-a]pyrimidine scaffold in designing novel enzyme inhibitors to combat bacterial infections. acs.org
| Compound | Target Enzyme | IC50 (μg/mL) | Reference |
|---|---|---|---|
| 4c | MurA | 3.77 ± 0.2 | acs.org |
Anti-inflammatory and Immunomodulatory Research
Derivatives of pyrazolo[1,5-a]pyrimidine have demonstrated significant anti-inflammatory and immunomodulatory properties in various pre-clinical models. nih.govtandfonline.comjohnshopkins.edu The anti-inflammatory activity of these compounds has been evaluated using methods such as the carrageenan-induced rat paw edema test. nih.govtandfonline.com
One study synthesized a series of pyrazolo[1,5-a]pyrimidin-7-ones to investigate the effects of structural modifications at the 2-position of 4,7-dihydro-4-ethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-one (FPP028). nih.gov This parent compound is a known non-acidic analgesic and anti-inflammatory agent. nih.gov The study found that different substituents at the 2-position resulted in varied anti-inflammatory activities, likely due to their differential ability to inhibit leukotriene and/or prostaglandin biosynthesis. nih.gov
Furthermore, certain pyrazolo[1,5-a]pyrimidine derivatives have been shown to act as potent COX-2 inhibitors. johnshopkins.edu For instance, derivatives 8 and 13 exhibited high potency against COX-2 with IC50 values of 5.68 ± 0.08 and 3.37 ± 0.07 μM, respectively. johnshopkins.edu These compounds also demonstrated immunomodulatory effects by down-regulating the levels of pro-inflammatory proteins such as TNF-α and IL-6 in RAW264.7 cells. johnshopkins.edu Specifically, compounds 8 and 13 showed a significant decrease in IL-6 levels with inhibition percentages of 65.8% and 70.3%, respectively, and also suppressed TNF-α with inhibition percentages of 63.1% and 59.2%. johnshopkins.edu
| Compound | Activity | Key Findings | Reference |
|---|---|---|---|
| FPP028 Analogs | Anti-inflammatory | Activity dependent on substituent at the 2-position, linked to inhibition of leukotrienes and/or prostaglandins. | nih.gov |
| 8 | COX-2 Inhibition | IC50 = 5.68 ± 0.08 μM | johnshopkins.edu |
| 13 | COX-2 Inhibition | IC50 = 3.37 ± 0.07 μM | johnshopkins.edu |
| 8 | Immunomodulatory | 65.8% inhibition of IL-6, 63.1% inhibition of TNF-α. | johnshopkins.edu |
| 13 | Immunomodulatory | 70.3% inhibition of IL-6, 59.2% inhibition of TNF-α. | johnshopkins.edu |
Central Nervous System (CNS) Activity Research (e.g., Anxiolytic, Sedative properties)
The pyrazolo[1,5-a]pyrimidine scaffold has also been investigated for its potential effects on the central nervous system, particularly for anxiolytic and sedative properties. nih.govnih.govresearchgate.net Some pyrazolopyrimidines are known to be efficient sedative-hypnotic and anxiolytic drugs. researchgate.net Their therapeutic effect is often attributed to the allosteric enhancement of the action of the inhibitory neurotransmitter GABA at the GABAA receptor. researchgate.net
However, research on specific analogs has yielded mixed results. One study investigated three promising pyrazolo[1,5-a]pyrimidine analogs and found that they did not compete with [3H]flunitrazepam or [3H]beta-carboline ethyl ester for binding, nor did they potentiate [3H]flunitrazepam binding, suggesting a mechanism distinct from benzodiazepines. nih.gov Behavioral tests in animal models for anxiety also produced conflicting outcomes. nih.gov
In contrast, another study on the pyrazolo-[1,5-a]-pyrimidine, DOV 51892, found that it was more efficacious than diazepam at enhancing GABA-gated currents at α1 subunit-containing GABAA receptors. nih.gov Despite the prediction that high-efficacy potentiation of these receptors would be sedating, behavioral studies demonstrated that DOV 51892 is anxioselective, increasing punished responding in the Vogel conflict test without causing significant motor function impairment or muscle relaxation at anxiolytic doses. nih.gov This suggests that GABA potentiation mediated by α1 subunit-containing GABAA receptors may not be the sole determinant of the sedative properties of such modulators. nih.gov
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in modern chemistry for predicting molecular properties and reactivity. For the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, these methods have been employed to elucidate electronic structures, molecular orbital energies, and spectroscopic characteristics.
Density Functional Theory (DFT) for Electronic Structure and Stability
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and stability of molecules. For various pyrazolo[1,5-a]pyrimidine derivatives, DFT calculations, often using the B3LYP method with various basis sets, have been performed to optimize molecular geometries and analyze electronic properties. These studies help to confirm the planarity of the fused ring system and to understand the distribution of electron density across the molecule. The calculation of molecular electrostatic potential (MEP) maps, for instance, reveals regions of positive and negative electrostatic potential, which are crucial for identifying sites susceptible to electrophilic and nucleophilic attack and for understanding intermolecular interactions.
HOMO and LUMO Energy Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and chemical reactivity.
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that a molecule is more reactive. From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify the molecule's chemical behavior.
Table 1: Key Quantum Chemical Parameters Derived from HOMO-LUMO Energies This table presents conceptual data to illustrate the parameters typically calculated in such an analysis.
| Parameter | Formula | Description |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |
| Ionization Potential (IP) | -EHOMO | The energy required to remove an electron from a molecule. |
| Electron Affinity (EA) | -ELUMO | The energy released when an electron is added to a molecule. |
| Electronegativity (χ) | (IP + EA) / 2 | Measures the ability of a molecule to attract electrons. |
| Chemical Hardness (η) | (IP - EA) / 2 | Measures the resistance of a molecule to change its electron configuration. |
| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating a higher propensity for chemical reactions. |
| Electrophilicity Index (ω) | μ² / (2η) (where μ = -χ) | Measures the propensity of a species to accept electrons. |
Analysis of the FMOs for related push-pull purine systems has shown that substitutions on the aromatic rings can significantly modify the HOMO and LUMO energy levels, thereby tuning the electronic and optical properties of the compounds.
Spectroscopic Property Prediction (e.g., Photophysical properties)
Computational methods are also used to predict the spectroscopic properties of molecules. Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the electronic absorption spectra (UV-Vis) of compounds. These calculations can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This allows for the assignment of electronic transitions, typically from the HOMO to the LUMO or other nearby orbitals (e.g., n→π* or π→π* transitions). Such theoretical predictions are invaluable for interpreting experimental spectroscopic data and understanding the photophysical behavior of pyrazolo[1,5-a]pyrimidine derivatives.
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how potential drug candidates interact with their biological targets at a molecular level.
Binding Affinity Prediction and Active Site Interactions
For the pyrazolo[1,5-a]pyrimidine scaffold, molecular docking studies have been instrumental in predicting binding affinities and elucidating interactions with the active sites of various protein targets. These studies often reveal that the pyrazolo[1,5-a]pyrimidine core can fit into the binding pockets of enzymes, such as protein kinases, by forming specific non-covalent interactions.
Key interactions frequently observed include:
Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and the protein's amino acid residues.
Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the protein.
π–π Stacking: Involve interactions between the aromatic rings of the pyrazolo[1,5-a]pyrimidine core and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
These interactions stabilize the ligand-protein complex, and the calculated binding energy (or docking score) provides an estimate of the binding affinity.
Identification of Molecular Targets and Binding Modes
Molecular docking simulations have been crucial in identifying the potential molecular targets for various pyrazolo[1,5-a]pyrimidine derivatives and in understanding their specific binding modes. The versatility of this scaffold allows it to be tailored to interact with a range of biological targets. For example, derivatives of this class have been investigated as inhibitors for several important enzyme families.
Table 2: Examples of Molecular Targets for the Pyrazolo[1,5-a]pyrimidine Scaffold
| Protein Target | Therapeutic Area | Key Findings from Docking Studies |
| Protein Kinases (e.g., CDK2, Pim-1/2) | Cancer | Derivatives bind to the ATP-binding site, often forming hydrogen bonds with hinge region residues, mimicking the interactions of ATP. |
| Adenosine Receptors | Various | Computational studies suggest different binding modes depending on substitutions, rationalizing the observed affinity and selectivity profiles. |
| Carbonic Anhydrase | Various | Docking simulations show interactions with key residues and the zinc ion within the enzyme's active site. |
| MurA Enzyme | Infectious Disease | Pyrazolo[1,5-a]pyrimidine derivatives have shown potential as inhibitors, with docking revealing key interactions within the active site. |
These studies demonstrate the power of computational analysis to rationalize structure-activity relationships (SAR) and guide the design of new, more potent, and selective inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For the pyrazolo[1,5-a]pyrimidine scaffold, QSAR studies have been instrumental in understanding the structural requirements for various biological activities.
Predictive Models for Biological Activity
Predictive QSAR models have been developed for pyrazolo[1,5-a]pyrimidine derivatives to forecast their efficacy as potential therapeutic agents. These models are built by correlating variations in the physicochemical properties of the molecules with their observed biological activities.
One study focused on a series of pyrazolo[1,5-a]pyrimidines as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key target in cancer therapy. nih.gov A three-dimensional QSAR (3D-QSAR) analysis was conducted on 111 compounds in this class. The resulting Comparative Molecular Similarity Indices Analysis (CoMSIA) model demonstrated strong predictive power, indicating that specific structural features are crucial for inhibitory activity. nih.gov The model highlighted the importance of steric, hydrophobic, and hydrogen-bond donor fields in determining the biological activity of these compounds. nih.gov For instance, the model predicted that bulky substituents at certain positions (R1 and R4 regions) and hydrophobic features in other areas (R2 region) would be beneficial for activity. nih.gov
Another QSAR study was performed on novel pyrazolo[1,5-a]pyrimidine derivatives to evaluate their antitumor activity against the MCF-7 breast adenocarcinoma cell line. researchgate.net This research identified a lead compound, 3-((4-acetylphenyl)diazenyl)-2,5-diamino-7-(4-chlorophenyl) pyrazolo[1,5-a]pyrimidine-6-carbonitrile, which exhibited potent activity. researchgate.net The QSAR models developed in this study helped to elucidate the structural features that contribute to the cytotoxic effects of these compounds. researchgate.net
The table below summarizes key findings from predictive QSAR models for pyrazolo[1,5-a]pyrimidine derivatives.
| Model Type | Target | Key Findings | Reference |
| 3D-QSAR (CoMSIA) | CDK2/cyclin A | Bulky substituents in the R1 position are beneficial. Hydrophobic contributions in the R2 area are favorable. Large and hydrophilic groups are well-tolerated at the R3 position. Bulky and hydrophobic features in the R4 region enhance biological activity. | nih.gov |
| QSAR | MCF-7 Breast Cancer | The presence of a C=O group was found to be important for anticancer activity in the studied series. The replacement of a 4-Cl-phenyl group at position 7 with other groups led to a decrease in activity. | researchgate.net |
Theoretical Pharmacokinetics and Drug-likeness Prediction (ADMET in silico)
In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug discovery. These computational methods allow for the assessment of the pharmacokinetic and safety profiles of compounds before they are synthesized and tested in the laboratory.
Several studies have reported the in silico ADMET properties of various pyrazolo[1,5-a]pyrimidine derivatives. nih.govjohnshopkins.edumdpi.com These analyses generally indicate that compounds based on this scaffold possess favorable drug-like properties. For instance, many of the evaluated compounds were found to be in compliance with Lipinski's rule of five, which suggests good oral bioavailability. nih.gov
Predictions of human intestinal absorption (HIA) for a range of pyrazolo[1,5-a]pyrimidines showed values greater than 70%, indicating good potential for membrane permeation. mdpi.com Similarly, in vitro Caco-2 cell permeability predictions suggested moderate permeation for these compounds. mdpi.com Furthermore, computational toxicity predictions, such as carcinogenicity tests, were often negative for this class of compounds. nih.gov However, some models predicted a medium risk for hERG (human Ether-à-go-go-Related Gene) inhibition, which is an important consideration for cardiac safety. nih.gov
Studies also investigated the interaction of these compounds with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. Predictions for some pyrazolo[1,5-a]pyrimidine derivatives suggested they are non-inhibitors of the CYP2D6 enzyme but may inhibit other isoforms like CYP1A2, CYP2C19, CYP2C9, and CYP3A4. nih.gov
The following table presents a summary of predicted ADMET properties for representative pyrazolo[1,5-a]pyrimidine derivatives from various studies.
| Property | Prediction | Significance | Reference |
| Lipinski's Rule of Five | Compliance | Indicates good potential for oral bioavailability. | nih.gov |
| Human Intestinal Absorption (HIA) | >70% | Suggests good permeation across the intestinal membrane. | mdpi.com |
| Caco-2 Cell Permeability | Moderate | Indicates potential for absorption after oral administration. | mdpi.com |
| Carcinogenicity | Negative | Suggests a lower risk of causing cancer. | nih.gov |
| hERG Inhibition | Medium Risk | Indicates a potential for cardiac side effects that would require experimental validation. | nih.gov |
| CYP2D6 Inhibition | Non-inhibitor | Lower likelihood of drug-drug interactions involving this specific metabolic pathway. | nih.gov |
| CYP1A2, CYP2C19, CYP2C9, CYP3A4 Inhibition | Inhibitor | Potential for drug-drug interactions with other drugs metabolized by these enzymes. | nih.gov |
Advanced Spectroscopic and Structural Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁵N HMBC)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 7-Chloro-2-phenylpyrazolo[1,5-a]pyrimidine, providing atom-level information about the molecular framework in solution. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each hydrogen and carbon atom can be determined.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring atoms. For pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, the chemical shifts of the protons on the fused ring system are particularly diagnostic. For instance, in a related series of compounds, the proton signals for the pyrimidine (B1678525) ring were observed at specific chemical shifts, allowing for the assignment of each proton to its position on the heterocyclic core researchgate.net.
Heteronuclear Multiple Bond Correlation (HMBC): Two-dimensional NMR techniques like ¹⁵N HMBC are crucial for unambiguously assigning the resonances of nitrogen atoms and confirming the connectivity between different parts of the molecule. These experiments correlate the chemical shifts of protons and carbons that are separated by two or three bonds, providing definitive evidence for the fused ring structure and the attachment of the phenyl group.
The following table summarizes typical ¹H and ¹³C NMR chemical shift ranges observed for the pyrazolo[1,5-a]pyrimidine core and its substituents, based on data from related structures.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Pyrazole (B372694) Ring Protons | 6.5 - 8.5 | 100 - 150 |
| Pyrimidine Ring Protons | 7.0 - 9.0 | 145 - 165 |
| Phenyl Ring Protons | 7.2 - 8.0 | 125 - 140 |
Note: The exact chemical shifts for this compound can vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. It also provides valuable information about the molecule's structure through the analysis of its fragmentation patterns.
In a typical mass spectrum of a pyrazolo[1,5-a]pyrimidine derivative, a prominent peak corresponding to the molecular ion (M+) is observed. The high-resolution mass spectrum (HRMS) allows for the precise determination of the molecular formula by measuring the mass-to-charge ratio (m/z) to several decimal places rsc.org. For this compound, the presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M+ peak.
Electron ionization (EI) or electrospray ionization (ESI) techniques are commonly used to generate ions from the sample. Under the high-energy conditions of mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The resulting fragmentation pattern is a unique fingerprint of the molecule and can be used to confirm its structure. For pyrazolo[1,5-a]pyrimidine derivatives, common fragmentation pathways may involve the loss of the chlorine atom, cleavage of the phenyl group, or fragmentation of the heterocyclic core. The analysis of these fragments helps to piece together the original molecular structure acs.org.
Infrared (IR) and UV-Vis Spectroscopy for Functional Group Analysis and Electronic Transitions
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic properties of this compound.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present in the molecule. The IR spectrum of this compound would be expected to show absorption bands corresponding to:
C-H stretching vibrations of the aromatic rings (phenyl and pyrazolopyrimidine) typically in the region of 3000-3100 cm⁻¹.
C=N and C=C stretching vibrations within the fused heterocyclic ring system and the phenyl ring, usually observed in the 1400-1650 cm⁻¹ range.
C-Cl stretching vibration , which typically appears in the fingerprint region of the spectrum, below 800 cm⁻¹.
The specific positions and intensities of these bands can provide valuable information about the molecular structure and bonding mdpi.com.
UV-Vis Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within the molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The UV-Vis spectrum of this compound is characterized by absorption bands that arise from π → π* transitions within the conjugated pyrazolo[1,5-a]pyrimidine system and the phenyl ring. The position and intensity of these absorption maxima are sensitive to the solvent polarity and the nature of the substituents on the aromatic rings nih.gov. These electronic transitions are responsible for the photophysical properties of the compound.
X-ray Crystallography for Solid-State Structure Determination
A single crystal of the compound is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. The crystal structure of a related compound, 7-Chloro-5-methyl-2-phenyl-pyrazolo-[1,5-a]pyrimidine, revealed that the fused pyrazole and pyrimidine rings are nearly coplanar nih.gov.
The analysis of the crystal structure also reveals how the molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. This packing is governed by various intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-π stacking interactions.
In the crystal structures of similar pyrazolo[1,5-a]pyrimidine derivatives, weak C-H···N hydrogen bonds have been observed to link molecules into infinite sheets nih.gov. The planar nature of the fused ring system can also facilitate π-π stacking interactions between adjacent molecules, contributing to the stability of the crystal lattice. The specific nature and geometry of these intermolecular interactions are crucial for understanding the solid-state properties of the compound.
X-ray crystallography provides precise details about the conformation of the pyrazolo[1,5-a]pyrimidine core and the orientation of its substituents. Studies on related structures have shown that the fused pyrazole and pyrimidine rings are essentially planar nih.govnih.gov. The dihedral angle between the mean plane of the fused ring system and the phenyl ring is an important conformational parameter. In 7-Chloro-5-methyl-2-phenyl-pyrazolo-[1,5-a]pyrimidine, this dihedral angle was found to be 9.06 (7)°, indicating that the phenyl ring is nearly coplanar with the heterocyclic core nih.gov. The conformation of the molecule can influence its physical properties and its ability to interact with biological targets.
Future Perspectives and Research Directions
Design and Synthesis of Novel 7-Chloro-2-phenylpyrazolo[1,5-a]pyrimidine Analogues
Future research will heavily concentrate on the rational design and synthesis of new analogues to enhance potency, selectivity, and pharmacokinetic profiles. The existing this compound structure serves as a versatile template for extensive chemical modification. nih.gov The chlorine atom at the C7 position is a particularly reactive site, enabling facile nucleophilic substitution reactions to introduce a wide variety of functional groups. nih.gov This synthetic handle is crucial for building extensive libraries of compounds for structure-activity relationship (SAR) studies. rsc.orgnih.gov
Advanced synthetic strategies are expected to play a pivotal role. Methodologies such as palladium-catalyzed cross-coupling and click chemistry will be employed to introduce diverse and complex substituents that are otherwise difficult to incorporate. rsc.orgnih.gov Furthermore, multicomponent reactions, which allow for the construction of complex molecules in a single step, offer an efficient pathway to novel, highly substituted pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. nih.govmdpi.com
The design of these novel analogues will be guided by established SAR insights. For example, research on related structures has shown that introducing specific moieties, such as a morpholine (B109124) group, can improve selectivity, while the addition of fluorine can enhance interactions with target residues. mdpi.com Another approach involves attaching specific pharmacophores, like a nitrogen mustard moiety, to the core scaffold to create agents with targeted cytotoxic activity. nih.gov The goal is to systematically modify the periphery of the pyrazolo[1,5-a]pyrimidine core to optimize interactions with biological targets and improve drug-like properties. nih.govnih.gov
Exploration of New Biological Targets and Therapeutic Applications
While the pyrazolo[1,5-a]pyrimidine scaffold is well-established for its role in cancer therapy, particularly as inhibitors of protein kinases like CDKs, Trks, and PI3Kδ, future investigations will aim to unlock its full therapeutic potential against a broader range of diseases. nih.govrsc.orgnih.govmdpi.com Preliminary studies have already indicated that derivatives of this scaffold possess a multitude of biological activities, opening up new avenues for research. researchgate.netresearchgate.net
Emerging areas of interest include:
Inflammatory and Autoimmune Diseases: Analogues have shown potent and selective inhibition of PI3Kδ, a key signaling molecule in immune cells, suggesting potential applications in treating conditions like asthma and chronic obstructive pulmonary disease (COPD). nih.gov
Infectious Diseases: The scaffold has demonstrated potential as an antiviral, antimicrobial, and antitubercular agent, addressing the urgent need for new treatments against resistant pathogens. researchgate.netbyu.edu
Neurodegenerative Disorders: Early research points towards the potential of these compounds as treatments for conditions like Alzheimer's disease. researchgate.net
Metabolic Diseases: Certain derivatives have been identified as having anti-diabetic properties, presenting a novel chemical framework for developing new therapies for diabetes. researchgate.netsemanticscholar.org
The exploration of these new applications will involve screening novel and existing compound libraries against a diverse panel of biological targets associated with these conditions.
Development of Sustainable Synthetic Methodologies
A significant shift towards green chemistry is anticipated in the synthesis of this compound and its analogues. rsc.orgnih.gov The focus will be on developing methodologies that are not only efficient but also environmentally benign, reducing waste, energy consumption, and the use of hazardous materials. ias.ac.inbme.hu
Key sustainable approaches include:
Microwave-Assisted Synthesis: This technique dramatically reduces reaction times from hours to minutes, often leading to higher yields and cleaner products. nih.govbyu.eduacs.org
Ultrasonic Irradiation: The use of ultrasound waves can promote reactions in aqueous media, minimizing the need for volatile organic solvents. bme.hubme.hu
Solvent-Free Reactions: Performing reactions by grinding reagents together in a mortar offers an energy-efficient, solvent-free alternative to traditional methods. nih.govresearchgate.net
Use of Green Solvents: The adoption of recoverable and biodegradable solvents, such as polyethylene (B3416737) glycol (PEG-400) and deep eutectic solvents (DES), provides a more sustainable alternative to conventional toxic solvents. nih.govias.ac.in
These green methodologies are not just environmentally responsible but also enhance the cost-effectiveness and scalability of synthesis, making them viable for larger-scale production in the pharmaceutical industry. nih.gov
Advanced Computational-Experimental Integration for Drug Discovery Research
The synergy between computational modeling and experimental validation is becoming indispensable in modern drug discovery. This integrated approach is set to accelerate the development of pyrazolo[1,5-a]pyrimidine-based therapeutics by making the design-synthesize-test-analyze cycle more efficient. researchgate.netjohnshopkins.edu
Future research will increasingly rely on:
Molecular Docking: To predict and analyze the binding modes of newly designed analogues within the active sites of target proteins. johnshopkins.edunih.govekb.eg This provides crucial insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that govern potency and selectivity. nih.govmdpi.com
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) will be used to study the electronic properties, molecular electrostatic potentials (MEP), and HOMO-LUMO energy gaps of the compounds, helping to understand their reactivity and interaction capabilities. researchgate.netrsc.org
In Silico ADMET Prediction: Computational tools will be used at an early stage to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. researchgate.netjohnshopkins.edu This allows researchers to prioritize candidates with favorable drug-like properties and flag potential liabilities before committing to costly and time-consuming synthesis.
This computational-experimental feedback loop enables a more rational, hypothesis-driven approach to drug design, reducing the number of compounds that need to be synthesized and tested, thereby saving time and resources.
Investigation of Multi-Targeting Approaches for Complex Diseases
For complex multifactorial diseases like cancer, targeting a single biological pathway is often insufficient due to pathway redundancy and the development of resistance. nih.govnih.gov The pyrazolo[1,5-a]pyrimidine scaffold is an ideal starting point for developing multi-target agents, as its derivatives are known to inhibit several key protein families, particularly kinases. rsc.orgnih.gov
Future strategies will focus on designing single molecules that can modulate multiple targets simultaneously. A prime example is the development of dual inhibitors, such as compounds that can inhibit both CDK2 and TRKA kinases, which could offer enhanced anticancer efficacy and a lower risk of drug resistance. nih.gov Another critical area is the design of next-generation inhibitors that can target both the primary enzyme and its common resistance mutations. This approach has been successful for Trk inhibitors, where second-generation compounds were developed to be effective against cancers that had become resistant to initial therapies. mdpi.com This multi-targeting strategy holds significant promise for creating more durable and effective treatments for complex diseases.
Research Findings for Pyrazolo[1,5-a]pyrimidine Analogues
| Derivative Class/Modification | Biological Target(s) | Therapeutic Indication | Key Findings |
| Indole-substituted Analogues | PI3Kδ | Asthma, COPD | Introduction of an indole (B1671886) heterocycle at the C(5) position led to potent and highly selective inhibitors with IC50 values in the low nanomolar range. nih.gov |
| Picolinamide-substituted Analogues | TrkA | Cancer | The presence of a picolinamide (B142947) amide bond at the C3 position significantly enhanced TrkA inhibitory activity. mdpi.com |
| Nitrogen Mustard Conjugates | DNA | Cancer | Derivatives bearing a nitrogen mustard moiety exhibited potent antiproliferative activity and induced apoptosis and cell cycle arrest. nih.gov |
| Dual-Targeting Analogues | CDK2 and TRKA | Cancer | A series of pyrazolo[1,5-a]pyrimidine derivatives were developed as dual inhibitors, showing potent anticancer activity across diverse cell lines. nih.gov |
| Various N-phenyl Derivatives | α-amylase, α-glucosidase | Diabetes, Alzheimer's | Certain derivatives showed inhibitory effects on enzymes relevant to diabetes and Alzheimer's disease, highlighting multi-target potential. semanticscholar.org |
Q & A
Q. What is the standard synthetic route for 7-chloro-2-phenylpyrazolo[1,5-a]pyrimidine, and what are the critical reaction parameters?
The compound is synthesized via chlorination of 7-hydroxy-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine using phosphorus oxychloride (POCl₃) and triethylamine in 1,4-dioxane under reflux for 3 hours. Key parameters include:
- Molar ratio : POCl₃ (2.5 eq) and triethylamine (2 eq) relative to the hydroxy precursor.
- Solvent choice : 1,4-dioxane facilitates high-temperature stability.
- Purification : Column chromatography (petroleum ether/ethyl acetate, 9:1) followed by recrystallization (cyclohexane/CH₂Cl₂) yields colorless crystals .
Q. How are structural confirmations performed for this compound?
Structural validation combines:
- Spectroscopy : ¹H/¹³C NMR and IR confirm functional groups and substituent positions.
- Mass spectrometry : Molecular ion peaks align with theoretical masses (e.g., m/z 243.69 for C₁₃H₁₀ClN₃) .
- Single-crystal X-ray diffraction : Monoclinic crystal system (space group P2₁/n) with unit cell parameters (a = 6.5993 Å, b = 12.6166 Å, c = 13.8702 Å, β = 100.131°) .
Q. What safety protocols are essential during its synthesis and handling?
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods for volatile reagents (e.g., POCl₃).
- Waste disposal : Segregate halogenated organic waste for professional treatment .
Advanced Research Questions
Q. How do the coplanar fused rings influence its bioactivity?
The pyrazole and pyrimidine rings are nearly coplanar (dihedral angle = 0.8°), enhancing π-π stacking with biological targets. The phenyl ring is inclined at 9.06° to the fused system, balancing hydrophobicity and target binding. This geometry is critical for interactions with enzymes like COX-2 or benzodiazepine receptors .
Q. What strategies resolve contradictions in reported melting points or yields?
Discrepancies may arise from:
- Recrystallization solvents : Cyclohexane/CH₂Cl₂ yields higher purity (mp 233–235°C) vs. ethanol (mp 221–223°C) .
- Reaction monitoring : TLC or HPLC ensures completion, avoiding side products.
- Catalyst optimization : Substituting triethylamine with DMAP may improve chlorination efficiency .
Q. How can substituent modifications enhance its pharmacological profile?
- Electron-withdrawing groups (e.g., -CF₃ at position 7) improve metabolic stability.
- Azo derivatives (e.g., 3-(4-chlorophenylazo)) introduce steric bulk for selective receptor binding .
- Carboxamide derivatives (e.g., 7-amino-N-(4,6-dimethylpyrimidin-2-yl)) enhance solubility and kinase inhibition .
Q. What computational methods support structure-activity relationship (SAR) studies?
- Docking simulations : Predict binding affinities to targets like CRF1 or HMG-CoA reductase.
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess reactivity .
Methodological Tables
Q. Table 1. Key Crystallographic Data
| Parameter | Value | Source |
|---|---|---|
| Crystal system | Monoclinic (P2₁/n) | |
| Unit cell dimensions | a = 6.5993 Å, b = 12.6166 Å, c = 13.8702 Å | |
| Dihedral angle (rings) | 0.8° (fused rings), 9.06° (phenyl) |
Q. Table 2. Synthetic Optimization
| Condition | Standard Protocol | Improved Approach |
|---|---|---|
| Solvent | 1,4-dioxane | Toluene (higher boiling) |
| Catalyst | Triethylamine | DMAP (faster kinetics) |
| Yield | 67% | 78% (reported in ) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
